Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate
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Description
Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate, also known as 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester , is an organic compound with the molecular formula C13H21NO3 . It is a unique chemical used in various fields of research .
Synthesis Analysis
The synthesis of this compound can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester . This compound is first converted to 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic core, which consists of a seven-membered ring fused to a five-membered ring . The seven-membered ring contains a nitrogen atom and a carbonyl group, while the five-membered ring contains a nitrogen atom .Chemical Reactions Analysis
As a reagent, this compound is used in the synthesis of various other compounds . For instance, it is used in the preparation of diaminopyrimidines as EGFR inhibitors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.31 . It is a solid substance with the SMILES stringCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2
.
Future Directions
The future directions of research involving Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate could involve its use as a building block in the synthesis of more complex molecules. Its use in the preparation of kinase inhibitors suggests potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-5-8-13(9-14-10)6-4-7-13/h10,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVURQUFHJJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2(CCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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